

## Enasidenib Mesylate and its Impact on 2-Hydroxyglutarate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Enasidenib Mesylate |           |
| Cat. No.:            | B607306             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Enasidenib mesylate (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation. [3] Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated 2-HG levels disrupt epigenetic regulation and block hematopoietic cell differentiation, contributing to leukemogenesis.[4][5] Enasidenib selectively targets and inhibits the mutant IDH2 protein, leading to a significant reduction in 2-HG levels, which in turn restores myeloid differentiation and offers a therapeutic benefit to patients.[6][7] This guide provides an in-depth technical overview of the mechanism of action of enasidenib, its quantitative effects on 2-HG levels, the experimental protocols used to assess its activity, and its clinical efficacy.

# Core Mechanism of Action: From Mutant IDH2 to Myeloid Differentiation

The isocitrate dehydrogenase 2 (IDH2) enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG) in the mitochondria.[4][8] However, specific mutations in the IDH2 gene, primarily at the R140 and







R172 residues, result in a new enzymatic function.[1] This mutant enzyme converts  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][9]

The accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases (like TET2 family enzymes).[4][5] This inhibition leads to widespread hypermethylation of DNA and histones, which alters gene expression and ultimately blocks the normal differentiation of hematopoietic progenitor cells, a hallmark of AML. [1][9]

Enasidenib is a small-molecule inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme (R140Q, R172S, and R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type enzyme.[6][10] By blocking the mutant IDH2, enasidenib drastically reduces the production of 2-HG.[4][6] The resulting decrease in 2-HG levels alleviates the inhibition of  $\alpha$ -KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns. This, in turn, releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[8][11]







Click to download full resolution via product page

Caption: Signaling pathway of mutant IDH2 and the inhibitory action of enasidenib.

### Quantitative Effect of Enasidenib on 2-HG Levels

Clinical studies have consistently demonstrated that enasidenib treatment leads to a rapid and substantial reduction in plasma 2-HG levels in patients with IDH2-mutated AML. Preclinical studies showed that enasidenib could decrease total serum 2-HG by more than 90%.[1] In a pivotal phase 1/2 clinical trial, the median 2-HG suppression across all patients with relapsed or



refractory (R/R) AML was 90.6%.[2] This suppression was observed regardless of the specific IDH2 mutation (R140 or R172), although the median suppression was noted to be higher in patients with the R140 mutation compared to the R172 mutation (94.9% vs. 70.9%, respectively).[2]

Table 1: Summary of 2-HG Suppression in R/R AML Patients Treated with Enasidenib

| Parameter                                             | Value                                      | Reference |
|-------------------------------------------------------|--------------------------------------------|-----------|
| Patient Population                                    | Relapsed/Refractory AML with IDH2 mutation | [2]       |
| Treatment                                             | Enasidenib Monotherapy (100 mg daily)      | [9]       |
| Median 2-HG Suppression (All Patients)                | 90.6%                                      | [2]       |
| Median 2-HG Suppression<br>(IDH2-R140)                | 94.9%                                      | [2]       |
| Median 2-HG Suppression<br>(IDH2-R172)                | 70.9%                                      | [2]       |
| 2-HG Reduction in Enasidenib<br>vs. Conventional Care | -97% vs -12% (Median<br>Maximal Reduction) | [12]      |

It is important to note that while 2-HG suppression is a clear pharmacodynamic effect of enasidenib, the extent of this reduction has not been directly correlated with clinical response. [9][13] Many non-responders also exhibit significant 2-HG suppression, suggesting that while necessary, it may not be the sole determinant of clinical benefit.[13]

#### **Clinical Efficacy of Enasidenib**

The approval of enasidenib was based on its demonstrated clinical activity in a phase 1/2 study of patients with R/R AML with an IDH2 mutation.[3] The treatment induced durable hematologic responses, often without evidence of bone marrow aplasia, which is typical of cytotoxic chemotherapy.[1]



Table 2: Clinical Efficacy of Enasidenib in R/R AML (Study AG221-C-001)

| Clinical Endpoint                                          | Value                                                   | Reference |
|------------------------------------------------------------|---------------------------------------------------------|-----------|
| Patient Population                                         | 199 adults with R/R AML and IDH2 mutation               | [3]       |
| Overall Response Rate (ORR)                                | 40.3%                                                   | [1][9]    |
| Complete Remission (CR)                                    | 19.3%                                                   | [1][9]    |
| Complete Remission with Partial Hematologic Recovery (CRh) | 4%                                                      | [3]       |
| Median Duration of CR/CRh                                  | 8.2 months                                              | [3]       |
| Median Time to First Response                              | 1.9 months                                              | [3][9]    |
| Median Overall Survival (OS)                               | 9.3 months                                              | [1]       |
| Median OS for Patients Achieving CR                        | 19.7 months                                             | [1]       |
| Transfusion Independence                                   | 34% of previously dependent patients became independent | [3][9]    |

## **Experimental Protocols Measurement of 2-Hydroxyglutarate (2-HG)**

The gold standard for quantifying 2-HG levels in patient samples (serum or plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] While some assays measure total 2-HG, more specialized methods can distinguish between the D-2-HG (R-2-HG) oncometabolite and the normally present L-2-HG (S-2-HG) enantiomer.[15]

Detailed Methodology: LC-MS for 2-HG Quantification

• Sample Collection: Collect peripheral blood in serum separator tubes. Process samples to separate serum and store at -80°C until analysis.

#### Foundational & Exploratory





- Sample Preparation (Protein Precipitation): Thaw serum samples on ice. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) at 4°C to pellet the precipitated proteins.
- Supernatant Extraction: Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube.
- Chromatographic Separation (LC): Inject the supernatant into a liquid chromatography system. Separation is typically achieved using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates 2-HG from other metabolites in the sample.
- Detection and Quantification (MS): The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard (Selected Reaction Monitoring SRM).
- Data Analysis: Integrate the elution peaks for both 2-HG and the internal standard. A
  standard curve is generated using known concentrations of 2-HG, and the concentration in
  the patient sample is calculated by comparing its peak area ratio (analyte/internal standard)
  to the standard curve.[14]





Click to download full resolution via product page

**Caption:** Experimental workflow for the measurement of 2-HG by LC-MS.

#### **Assessment of Myeloid Differentiation**

The therapeutic effect of enasidenib is primarily driven by the induction of blast differentiation. [1] This is assessed by analyzing changes in the cellular composition of bone marrow and peripheral blood using multi-color flow cytometry.

#### Foundational & Exploratory





Detailed Methodology: Flow Cytometry for Differentiation Assessment

- Sample Collection: Obtain bone marrow aspirate or peripheral blood samples from patients at baseline and at various time points during treatment.
- Cell Preparation: Prepare a single-cell suspension. For peripheral blood, this may involve red blood cell lysis.
- Antibody Staining: Incubate the cells with a panel of fluorescently-labeled monoclonal antibodies that recognize specific cell surface markers (CD markers) to identify various hematopoietic cell populations. A typical panel for AML differentiation assessment would include markers for:
  - Blasts: CD34, CD117, HLA-DR
  - Granulocytic lineage (maturing neutrophils): CD45, CD11b, CD13, CD15, CD16
  - Monocytic lineage: CD14, CD64
- Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument uses lasers
  to excite the fluorochromes and detectors to measure the emitted light, allowing for the
  quantification of different cell populations based on their marker expression.
- Data Analysis: Use specialized software to "gate" on specific cell populations based on their light scatter properties and fluorescence. The analysis focuses on the decrease in the percentage of blast cells and a corresponding increase in the percentage of maturing and mature myeloid cells (e.g., neutrophils).[11][13]

#### Conclusion

Enasidenib mesylate represents a significant advancement in targeted therapy for IDH2-mutated AML. Its core mechanism of action is the selective inhibition of the mutant IDH2 enzyme, leading to a profound and consistent reduction in the oncometabolite 2-HG.[4][6] This reduction restores normal epigenetic regulation, overcomes the block in hematopoietic differentiation, and translates into meaningful clinical responses for a significant subset of patients with relapsed or refractory disease.[1][9] While the direct correlation between the magnitude of 2-HG reduction and clinical outcome remains an area of investigation, the



measurement of 2-HG serves as a critical pharmacodynamic biomarker for enasidenib activity. [13] The continued study of enasidenib, both as a monotherapy and in combination regimens, is crucial for optimizing treatment strategies for this molecularly defined subset of AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 5. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Enasidenib and ivosidenib in AML PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enasidenib Mesylate Monograph for Professionals Drugs.com [drugs.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Enasidenib data in IDH2-mutated AML are basis for combination therapy trials | MDedge [mdedge.com]
- 14. Serum 2-hydroxyglutarate levels predict isocitrate dehydrogenase mutations and clinical outcome in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 15. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A







BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [Enasidenib Mesylate and its Impact on 2-Hydroxyglutarate Levels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607306#enasidenib-mesylate-effect-on-2-hydroxyglutarate-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com